2-(trifluoromethyl)furan-3,4-dicarboxylic Acid
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Overview
Description
2-(Trifluoromethyl)furan-3,4-dicarboxylic acid is an organic compound with the molecular formula C7H3F3O5. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of trifluoromethyl and dicarboxylic acid groups makes this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid typically involves the introduction of a trifluoromethyl group into a furan ring followed by carboxylation. One common method includes the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)furan-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,4-dicarboxylic acid derivatives, while reduction can produce furan-3,4-dimethanol .
Scientific Research Applications
2-(Trifluoromethyl)furan-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)furan-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups at different positions.
2-(Trifluoromethyl)furan-3-carboxylic acid: A related compound with only one carboxylic acid group.
2,5-Bis(trifluoromethyl)furan: A furan derivative with two trifluoromethyl groups.
Uniqueness
2-(Trifluoromethyl)furan-3,4-dicarboxylic acid is unique due to the combination of trifluoromethyl and dicarboxylic acid groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-(trifluoromethyl)furan-3,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O5/c8-7(9,10)4-3(6(13)14)2(1-15-4)5(11)12/h1H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSHGAIMGIZGHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(O1)C(F)(F)F)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369590 |
Source
|
Record name | 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91324-01-5 |
Source
|
Record name | 2-(trifluoromethyl)furan-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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